An In-depth Technical Guide to MS48107: A Potent and Selective GPR68 Positive Allosteric Modulator
An In-depth Technical Guide to MS48107: A Potent and Selective GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS48107 is a potent and selective small-molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes. Developed through a structure-activity relationship (SAR) study based on the first-generation GPR68 PAM, ogerin, MS48107 exhibits significantly enhanced allosteric activity.[1][2][3] Its high selectivity over other proton-sensing GPCRs and a wide range of other targets, combined with its ability to penetrate the blood-brain barrier, establishes MS48107 as a critical research tool for elucidating the roles of GPR68 in vitro and in vivo.[1][2] This guide provides a comprehensive overview of MS48107, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its use.
Chemical Identity and Properties
MS48107 is a synthetic organic compound with the following key identifiers:
| Property | Value |
| IUPAC Name | (2-((4-amino-6-((3-(hydroxymethyl)benzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)(phenyl)methanone |
| CAS Number | 2375070-79-2 |
| Molecular Formula | C23H20FN5O2 |
| Molecular Weight | 417.44 g/mol |
| SMILES | OCC1=CC=CC(F)=C1C2=NC(N)=NC(NCC3=CC=C(OC4=CC=CC=C4)C=C3)=N2 |
| Appearance | White to off-white solid |
Mechanism of Action
MS48107 functions as a positive allosteric modulator of GPR68. This means it binds to a site on the receptor distinct from the orthosteric site for its endogenous ligand (protons). By doing so, MS48107 enhances the receptor's response to protons, specifically by increasing the proton's affinity and/or efficacy. GPR68 is known to couple to multiple G protein signaling pathways, with the Gs pathway being well-characterized. The potentiation of proton-mediated GPR68 activation by MS48107 leads to an amplified downstream signaling cascade.
Signaling Pathway of MS48107-Modulated GPR68 Activation
Quantitative Data
The following tables summarize the key quantitative data for MS48107.
Table 1: In Vitro Allosteric Modulator Activity
| Parameter | Value | Reference |
| Allosteric Activity vs. Ogerin | 33-fold increase | |
| Allosteric Index (Log(αβ/KB)) | 5.19 ± 0.03 |
Table 2: Off-Target Activity
| Target | Activity Type | Ki / EC50 (nM) | Reference |
| 5-HT2B Receptor | Weak Antagonist | Ki = 310 | |
| 5-HT2B Receptor | Moderate Binding Affinity | Ki = 219 | |
| MT1 Receptor | Weak Full Agonist | EC50 = 320 | |
| MT1 Receptor | Low Binding Affinity | Ki = 5900 | |
| MT2 Receptor | Weak Partial Agonist | EC50 = 540 | |
| MT2 Receptor | Low Binding Affinity | Ki = 1100 |
Table 3: In Vivo Pharmacokinetics in Mice
| Time Point (hours) | Plasma Concentration (µM) | Brain Concentration (µM) | Reference |
| 0.5 | > 10 | > 10 | |
| 2.0 | Maintained high levels | Maintained high levels |
Experimental Protocols
The following are detailed methodologies for key experiments involving MS48107.
General Synthesis of MS48107
The synthesis of MS48107 is based on a multi-step process starting from 2-amino-4,6-dichloro-1,3,5-triazine.
Protocol:
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Synthesis of Intermediate 12: 2-amino-4,6-dichloro-1,3,5-triazine is reacted with benzylamine to substitute one of the chloro groups.
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Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with a suitable phenylboronic acid derivative to introduce the substituted phenyl ring.
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Purification: The final product, MS48107, is purified using standard chromatographic techniques.
In Vitro Allosteric Activity Assessment (GloSensor™ cAMP Assay)
This assay is used to determine the ability of MS48107 to potentiate proton-induced activation of the GPR68-Gs-cAMP signaling pathway.
Materials:
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HEK293T cells
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GPR68 expression plasmid
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GloSensor™ cAMP plasmid
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Cell culture reagents
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MS48107
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Assay buffer with varying pH
Protocol:
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Cell Culture and Transfection: HEK293T cells are cultured and transiently co-transfected with the GPR68 expression plasmid and the GloSensor™ cAMP reporter plasmid.
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Cell Plating: Transfected cells are plated into 384-well plates.
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Compound Addition: Increasing concentrations of MS48107 are added to the wells.
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Proton Stimulation: Cells are stimulated with assay buffer at various pH levels to generate a proton concentration-response curve.
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Luminescence Detection: The GloSensor™ reagent is added, and luminescence is measured to quantify intracellular cAMP levels.
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Data Analysis: The data is analyzed using a standard allosteric operational model to determine the allosteric parameters (α, β, and KB).
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the bioavailability and brain penetration of MS48107 in mice.
Materials:
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Swiss Albino mice
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MS48107
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Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
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Blood and brain tissue collection supplies
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LC-MS/MS for sample analysis
Protocol:
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Animal Dosing: A single intraperitoneal injection of MS48107 (e.g., 25 mg/kg) is administered to the mice.
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Sample Collection: At designated time points (e.g., 0.5 and 2 hours), blood and brain tissue samples are collected.
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Sample Processing: Plasma is separated from the blood, and brain tissue is homogenized.
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Bioanalysis: The concentrations of MS48107 in the plasma and brain homogenates are quantified using a validated LC-MS/MS method.
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Data Analysis: The pharmacokinetic parameters, including plasma and brain exposure levels, are calculated.
Selectivity and Off-Target Profile
MS48107 has been profiled for its selectivity against closely related proton-sensing GPCRs (e.g., GPR4, GPR65) and a panel of other common drug targets. It demonstrates high selectivity for GPR68. However, some off-target activities at higher concentrations have been noted and are summarized in Table 2.
Conclusion
MS48107 is a valuable pharmacological tool for the investigation of GPR68 function. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. This guide provides essential information and protocols to facilitate its effective use in research and drug discovery. Researchers should, however, be mindful of its potential off-target effects at higher concentrations when interpreting experimental results.
